![molecular formula C5H3BrN2O2 B1287416 5-Bromopyrimidine-4-carboxylic acid CAS No. 64224-60-8](/img/structure/B1287416.png)
5-Bromopyrimidine-4-carboxylic acid
Overview
Description
“5-Bromopyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 64224-60-8 . Its IUPAC name is 5-bromo-4-pyrimidinecarboxylic acid . The molecular weight of this compound is 203 .
Molecular Structure Analysis
The InChI code for “5-Bromopyrimidine-4-carboxylic acid” is 1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H, (H,9,10)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The molecular weight of “5-Bromopyrimidine-4-carboxylic acid” is 203 . It is a solid at room temperature . More detailed physical and chemical properties might be available in specialized databases .
Scientific Research Applications
Organic Synthesis
5-Bromopyrimidine-4-carboxylic acid: is a valuable intermediate in organic synthesis. Its bromine atom and carboxylic acid group make it a versatile reagent for constructing complex molecules. It can undergo various chemical reactions, including substitution, coupling, and as a building block for heterocyclic compounds .
Nanotechnology
In nanotechnology, carboxylic acids like 5-Bromopyrimidine-4-carboxylic acid can modify the surface of nanoparticles. This modification can improve the dispersion and incorporation of nanoparticles into other materials, which is crucial for creating nanocomposites with enhanced properties .
Polymer Science
Carboxylic acids are used in polymer science as monomers, additives, or catalysts5-Bromopyrimidine-4-carboxylic acid could potentially be involved in the synthesis of polymers or as a functional group that allows further modification of polymeric materials .
Pharmaceutical Industry
As an intermediate in pharmaceutical synthesis, 5-Bromopyrimidine-4-carboxylic acid can contribute to the creation of various medicinal compounds. Its structure is conducive to forming the backbone of many drug molecules, particularly those that contain a pyrimidine ring as part of their active moiety .
Agrochemical Production
In the agrochemical industry, intermediates like 5-Bromopyrimidine-4-carboxylic acid are essential for developing new pesticides and herbicides. Its reactivity can lead to the formation of compounds that interact with biological systems in specific ways to protect crops .
Dyestuff Field
The dyestuff industry often requires complex organic molecules, and 5-Bromopyrimidine-4-carboxylic acid can serve as a precursor for dye synthesis. Its molecular structure allows for the introduction of various substituents, which can alter the color properties of the resulting dye .
Safety And Hazards
properties
IUPAC Name |
5-bromopyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBITVSVYFOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612504 | |
Record name | 5-Bromopyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrimidine-4-carboxylic acid | |
CAS RN |
64224-60-8 | |
Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64224-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the derivatives of 5-Bromopyrimidine-4-carboxylic acid synthesized in the research, and what is their significance?
A1: The research focuses on synthesizing various derivatives of 5-Bromopyrimidine-4-carboxylic acid, specifically 2-methylthio-5-bromopyrimidine-4-carboxylic acid thiosemicarbazides, 3-pyrimidyl-1,2,4-4H-triazoles, and 2-arylamino-1,3,4-thiadiazoles []. These types of heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Further research and characterization of these derivatives could potentially lead to the development of new drugs with improved pharmacological profiles.
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